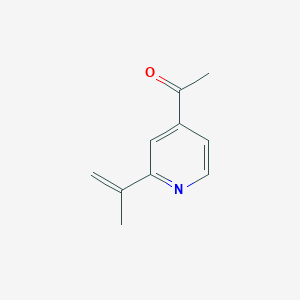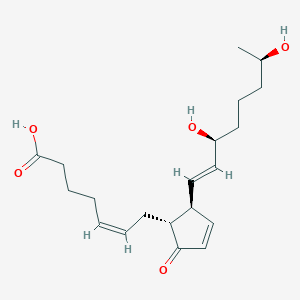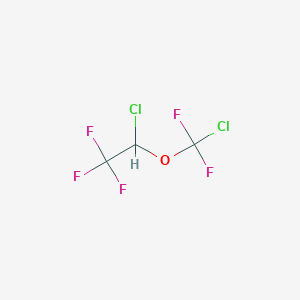
1-Deoxy-N-acetylglucosamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Deoxy-N-acetylglucosamine is a derivative of glucose, specifically an amino sugar. This compound is characterized by the presence of an acetylamino group attached to the second carbon of the glucose molecule, replacing the hydroxyl group. It is a significant compound in the field of biochemistry and medicinal chemistry due to its structural similarity to naturally occurring sugars and its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Deoxy-N-acetylglucosamine typically involves the acetylation of 1,5-Anhydro-2-Deoxy-D-Glucitol. The process begins with the protection of hydroxyl groups, followed by the introduction of the acetylamino group. Common reagents used in this synthesis include acetic anhydride and a base such as pyridine. The reaction is usually carried out under mild conditions to prevent degradation of the sugar moiety.
Industrial Production Methods: Industrial production of this compound may involve enzymatic methods, where specific enzymes catalyze the acetylation process. This method is preferred for large-scale production due to its efficiency and selectivity. Additionally, biotechnological approaches using genetically modified microorganisms can be employed to produce the compound in a more sustainable and environmentally friendly manner.
化学反应分析
Types of Reactions: 1-Deoxy-N-acetylglucosamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or specific enzymes.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
1-Deoxy-N-acetylglucosamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound serves as a probe to study carbohydrate metabolism and enzyme activities.
Medicine: It has potential therapeutic applications due to its structural similarity to naturally occurring sugars, which allows it to interact with biological systems in a specific manner.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
The mechanism of action of 1-Deoxy-N-acetylglucosamine involves its interaction with specific enzymes and receptors in biological systems. The acetylamino group allows it to mimic natural substrates, thereby inhibiting or modulating the activity of enzymes involved in carbohydrate metabolism. This interaction can affect various molecular pathways, leading to changes in cellular functions.
相似化合物的比较
N-Acetylglucosamine: Similar in structure but differs in the position of the acetylamino group.
2-Acetamido-2-Deoxy-D-Glucose: Another amino sugar with similar properties but different biological activities.
Uniqueness: 1-Deoxy-N-acetylglucosamine is unique due to its specific structural configuration, which allows it to interact with a distinct set of enzymes and receptors. This specificity makes it a valuable tool in biochemical research and potential therapeutic applications.
属性
CAS 编号 |
144031-00-5 |
|---|---|
分子式 |
C8H15NO5 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-4(11)9-5-3-14-6(2-10)8(13)7(5)12/h5-8,10,12-13H,2-3H2,1H3,(H,9,11)/t5-,6+,7+,8+/m0/s1 |
InChI 键 |
VCYYRDKGHLOTQU-LXGUWJNJSA-N |
SMILES |
CC(=O)NC1COC(C(C1O)O)CO |
手性 SMILES |
CC(=O)N[C@H]1CO[C@@H]([C@H]([C@@H]1O)O)CO |
规范 SMILES |
CC(=O)NC1COC(C(C1O)O)CO |
同义词 |
Propanoic acid, 2-hydroxy-, compds. with bisphenol A-epichlorohydrin-polyethylene glycol ether with bisphenol A (2:1) polymer-2-(methylamino)ethanol reaction products |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















